![molecular formula C12H12N2O4 B1595243 1H-Isoindole-1,3(2H)-dione, 2-butyl-5-nitro- CAS No. 54395-37-8](/img/structure/B1595243.png)
1H-Isoindole-1,3(2H)-dione, 2-butyl-5-nitro-
Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-butyl-5-nitro- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively to understand its biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-butyl-5-nitro- involves the inhibition of enzymes that are involved in cell growth and proliferation. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the arrest of cell cycle and ultimately, cell death.
Biochemical and Physiological Effects:
1H-Isoindole-1,3(2H)-dione, 2-butyl-5-nitro- has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, reduce oxidative stress, and exhibit antimicrobial activity. It has also been found to have a neuroprotective effect and can reduce inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 1H-Isoindole-1,3(2H)-dione, 2-butyl-5-nitro- in lab experiments include its potential anticancer, antioxidant, and antimicrobial properties. It is also relatively easy to synthesize using different methods. However, one of the limitations of using this compound is its potential toxicity, which can affect the accuracy of the results.
Future Directions
There are several future directions for research on 1H-Isoindole-1,3(2H)-dione, 2-butyl-5-nitro-. One of the areas of research includes the development of new synthesis methods that are more efficient and cost-effective. Another area of research involves the identification of new applications for this compound, such as its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to understand the potential toxicity of this compound and its effects on different cell types.
Conclusion:
In conclusion, 1H-Isoindole-1,3(2H)-dione, 2-butyl-5-nitro- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound and its applications in different fields.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-butyl-5-nitro- has been the subject of scientific research due to its potential applications in various fields. It has been studied for its anticancer, antioxidant, and antimicrobial properties. Studies have shown that this compound has the potential to inhibit the growth of cancer cells and reduce oxidative stress in cells. It has also been found to exhibit antimicrobial activity against various pathogens.
properties
IUPAC Name |
2-butyl-5-nitroisoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-2-3-6-13-11(15)9-5-4-8(14(17)18)7-10(9)12(13)16/h4-5,7H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVBBJVITBGNFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C1=O)C=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073550 | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-butyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
54395-37-8 | |
Record name | 2-Butyl-5-nitro-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54395-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-butyl-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054395378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-butyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.